molecular formula C6H3ClIN3O B2494522 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one CAS No. 1799434-64-2

7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one

Cat. No.: B2494522
CAS No.: 1799434-64-2
M. Wt: 295.46
InChI Key: FAAALPVLJWFQSV-UHFFFAOYSA-N
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Description

7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization under acidic or basic conditions . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one is unique due to its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug development .

Properties

IUPAC Name

7-chloro-6-iodo-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3O/c7-4-3(8)5(12)11-2-1-9-6(11)10-4/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAALPVLJWFQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C(=C(NC2=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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